mechanism of action of 3'-Deoxy-3'-fluoroinosine
mechanism of action of 3'-Deoxy-3'-fluoroinosine
Executive Summary
3'-Deoxy-3'-fluoroinosine (3'-F-Ino) is a synthetic purine nucleoside analog with potent antiviral and antiparasitic properties. Structurally, it is characterized by the substitution of the 3'-hydroxyl group of the ribose ring with a fluorine atom. This modification confers two critical properties: resistance to enzymatic cleavage of the glycosidic bond and functioning as an obligate chain terminator during nucleic acid synthesis.
While often generated in vivo as the primary deaminated metabolite of 3'-deoxy-3'-fluoroadenosine (3'-F-Ade) via Adenosine Deaminase (ADA), 3'-F-Ino itself acts as a distinct substrate for purine salvage pathways. Its therapeutic index is defined by its metabolic conversion into active triphosphate forms (predominantly guanosine analogs via the IMP dehydrogenase pathway) which selectively inhibit viral RNA-dependent RNA polymerases (RdRp) and parasitic nucleic acid synthesis machinery.
Chemical Structure & Properties
The substitution of the 3'-OH with fluorine (3'-F) induces significant electronic and steric changes compared to the natural nucleoside (inosine) or its 3'-deoxy counterpart (cordycepin metabolite).
-
Sugar Puckering: The high electronegativity of fluorine favors the C3'-endo (North) conformation of the ribose ring. This mimics the conformation of RNA in A-form helices, often increasing the binding affinity of the triphosphate metabolite for viral RNA polymerases compared to DNA polymerases.
-
Glycosidic Bond Stability: The electron-withdrawing effect of the fluorine atom stabilizes the N-glycosidic bond against phosphorolytic cleavage, prolonging the half-life of the nucleoside in acidic environments and within the lysosome/phagolysosome of target cells (e.g., macrophages infected with Leishmania).
Metabolic Activation & Pharmacokinetics
3'-F-Ino is a prodrug that requires intracellular metabolic activation. Its efficacy is dictated by the "Purine Salvage Funnel," where it enters the nucleotide pool primarily through the hypoxanthine/guanine branch.
Cellular Uptake
-
Mammalian Cells: Uptake is mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT).
-
Protozoan Parasites (Trypanosoma, Leishmania): These organisms are purine auxotrophs. They utilize high-affinity transporters (P1/P2 in trypanosomes) to salvage host purines. 3'-F-Ino competes with inosine and hypoxanthine for uptake, often with higher affinity than in mammalian cells, providing a basis for selectivity.
Intracellular Phosphorylation & Branching
Once inside the cell, 3'-F-Ino is not a direct substrate for polymerases. It must be phosphorylated. The metabolic fate diverges at the monophosphate level (3'-F-IMP).
-
Phosphorylation:
-
Enzyme: Cytosolic 5'-Nucleotidase (cN-II) or Inosine Kinase (specific to certain parasites).
-
Product: 3'-Deoxy-3'-fluoro-IMP (3'-F-IMP).
-
-
The IMP Branch Point (Critical Step):
-
Path A (Anabolic - Major): Conversion to Guanosine analogs.
-
Path B (Catabolic/Recycling): Re-amination to Adenosine analogs.
-
-
Final Activation:
-
3'-F-GMP is phosphorylated by Guanylate Kinase and Nucleoside Diphosphate Kinase (NDPK) to yield the active pharmaceutical ingredient: 3'-Deoxy-3'-fluoroguanosine Triphosphate (3'-F-GTP) .
-
Mechanism of Action (MoA)
Viral Polymerase Inhibition (RNA Viruses)
The primary target for the activated metabolite (3'-F-GTP) is the viral RNA-dependent RNA polymerase (RdRp), such as NS5 in Flaviviruses (Zika, Dengue, TBEV).
-
Competition: 3'-F-GTP competes with endogenous GTP for the nucleotide binding site of the RdRp.
-
Incorporation: The polymerase incorporates 3'-F-GMP into the nascent RNA chain opposite a Cytidine (C) template.
-
Chain Termination:
-
The 3'-position now holds a Fluorine atom instead of a Hydroxyl group.[8]
-
The incoming nucleotide cannot form a phosphodiester bond because there is no nucleophilic 3'-OH to attack the
-phosphate of the next nucleotide. -
Result: Immediate and irreversible chain termination of viral RNA synthesis.
-
Antiparasitic Mechanism (Trypanosoma / Leishmania)
Parasites lack de novo purine synthesis and rely entirely on salvage.
-
Metabolic Deception: The parasite salvages 3'-F-Ino, mistaking it for a nutrient.
-
RNA Disruption: Incorporation of 3'-F-nucleotides into parasitic mRNA leads to premature termination of transcripts, resulting in truncated, non-functional proteins.
-
Glycosomal Toxicity: In Trypanosoma, glycolysis occurs in glycosomes. Accumulation of fluorinated nucleotide analogs can disrupt the ATP/ADP balance required for glycolytic flux, leading to energetic collapse.
Host Safety Mechanisms
-
ITPase (Inosine Triphosphate Pyrophosphatase): Mammalian cells possess ITPase (encoded by ITPA), which "sanitizes" the nucleotide pool by dephosphorylating ITP and dITP (and their analogs) back to the monophosphate, preventing incorporation into host RNA/DNA.[9]
-
Selectivity: Viral polymerases often lack the proofreading or exclusion mechanisms present in host DNA Polymerase
, making them more susceptible to the fluorinated analog.
Visualization of Metabolic Pathways
The following diagram illustrates the conversion of 3'-F-Ino into its active triphosphate forms and its interaction with the replication machinery.
Caption: Metabolic activation pathway of 3'-Deoxy-3'-fluoroinosine showing the critical conversion to Guanosine nucleotides via IMPDH and subsequent inhibition of viral polymerase.
Experimental Protocols
To validate the mechanism of action of 3'-F-Ino in a research setting, the following protocols are recommended.
Enzymatic Kinetics (IMPDH Inhibition vs. Substrate)
Objective: Determine if 3'-F-IMP acts as a substrate for IMPDH or an inhibitor.
-
Preparation: Purify recombinant human or parasitic IMPDH.
-
Substrate: Prepare 3'-F-IMP enzymatically from 3'-F-Ino using nucleoside kinase.
-
Assay: Monitor the reduction of NAD+ to NADH at 340 nm.
-
Control: IMP + NAD+
XMP + NADH. -
Experimental: Replace IMP with 3'-F-IMP.
-
-
Analysis: If NADH production occurs, 3'-F-IMP is a substrate. If NADH production is halted when mixed with natural IMP, it is a competitive inhibitor.
-
Note: Most 3'-fluoro analogs are substrates, leading to the formation of the GTP analog.
-
In Vitro RNA Polymerase Chain Termination Assay
Objective: Confirm obligate chain termination.
-
Template: Synthetic RNA template containing a known sequence (e.g., poly-C or a specific viral promoter).
-
Enzyme: Purified Viral RdRp (e.g., Dengue NS5).
-
Reaction Mix: Buffer, MgCl2, Primer, and radiolabeled [
-32P]-GTP. -
Treatment: Add increasing concentrations of 3'-F-GTP (synthesized chemically or enzymatically).
-
Visualization: Run products on a denaturing urea-PAGE sequencing gel.
-
Result: Look for the accumulation of truncated bands corresponding to the position where G should be incorporated. A "ladder" effect indicates termination.
Cell-Based Antiviral/Cytotoxicity Assay
Objective: Determine Therapeutic Index (TI).
| Parameter | Protocol Summary |
| Cell Line | Vero (Kidney) or HuH-7 (Liver) for Flaviviruses. |
| Compound | 3'-Deoxy-3'-fluoroinosine (0.1 |
| Infection | Infect with TBEV, ZIKV, or WNV at MOI 0.[10]1. |
| Readout 1 (Efficacy) | Plaque reduction assay or RT-qPCR for viral RNA load at 48h. |
| Readout 2 (Toxicity) | ATP-based cell viability assay (e.g., CellTiter-Glo) in uninfected cells. |
| Calculation |
Comparative Data Summary
The following table contrasts 3'-F-Ino with its parent and other analogs.
| Compound | Primary Metabolite | Active Form | Primary Target | Stability (Glycosidic Bond) |
| 3'-F-Adenosine | 3'-F-Inosine | 3'-F-ATP / 3'-F-GTP | Viral RdRp | High |
| 3'-F-Inosine | 3'-F-IMP | 3'-F-GTP | Viral RdRp / IMPDH | High |
| Cordycepin (3'-dA) | 3'-dIMP | 3'-dATP | Poly(A) Polymerase | Low |
| Ribavirin | Ribavirin-MP | Ribavirin-TP | IMPDH (Depletion) | Moderate |
References
-
Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. American Society for Microbiology. [Link]
-
Ford, H., et al. (1986). Synthesis and anti-trypanosomal activity of 3'-fluororibonucleosides derived from 7-deazapurine nucleosides. Journal of Medicinal Chemistry. [Link]
-
Hulpia, F., et al. (2021). A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin.[6] Antiviral Research.[6][11] [Link]
-
Parker, W. B., et al. (1991). Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the anti-human immunodeficiency virus nucleosides 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine. Molecular Pharmacology.[1] [Link]
-
Mikhailopulo, I. A., et al. (1991). Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the antiviral nucleoside 2' ,3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the anti-human immunodeficiency virus nucleosides 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered adenosine-to-inosine RNA editing in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
